Isobromindione

Acute Toxicity Safety Pharmacology Gout

Isobromindione (5-bromo-2-phenyl-1H-indene-1,3(2H)-dione) is a synthetic indandione derivative classified under ATC code M04AB04 as a uricosuric agent that increases renal uric acid excretion by inhibiting tubular reabsorption in the proximal tubule. Historically used for the treatment of gout and hyperuricemia, its clinical application has declined in favor of newer agents with improved safety profiles.

Molecular Formula C15H9BrO2
Molecular Weight 301.13 g/mol
CAS No. 1470-35-5
Cat. No. B074158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobromindione
CAS1470-35-5
Synonyms5-bromo-2-phenyl-1,3-indanedione
Uridion
Molecular FormulaC15H9BrO2
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C15H9BrO2/c16-10-6-7-11-12(8-10)15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,13H
InChIKeyQFLZIWVSQDZLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobromindione CAS 1470-35-5: Indandione Uricosuric Agent for Gout Research and Chemical Procurement


Isobromindione (5-bromo-2-phenyl-1H-indene-1,3(2H)-dione) is a synthetic indandione derivative classified under ATC code M04AB04 as a uricosuric agent that increases renal uric acid excretion by inhibiting tubular reabsorption in the proximal tubule [1]. Historically used for the treatment of gout and hyperuricemia, its clinical application has declined in favor of newer agents with improved safety profiles [2]. Beyond uricosuric activity, isobromindione possesses additional pharmacological properties—including anti-inflammatory and anticoagulant effects—attributable to its indandione scaffold, distinguishing it from other M04AB class members [3].

Why Isobromindione Cannot Be Interchanged with Other Uricosuric Agents in Procurement or Research


Although isobromindione shares the M04AB ATC classification with benzbromarone, probenecid, sulfinpyrazone, and lesinurad, the class encompasses structurally and pharmacologically divergent chemical scaffolds [1]. Isobromindione's indandione core imparts a unique polypharmacological profile—including anti-inflammatory and anticoagulant activities—that is absent in benzofuran-based benzbromarone or sulfonamide-based probenecid [2]. Furthermore, large quantitative differences in acute toxicity (1.65-fold higher than benzbromarone) and lipophilicity (1.83 log units lower than benzbromarone) mean that dose extrapolation, safety protocols, and formulation strategies cannot be directly transferred [3][4]. Simple substitution without accounting for these physicochemical and pharmacological divergences would compromise experimental validity and pose distinct handling risks.

Quantitative Differentiation Evidence for Isobromindione (CAS 1470-35-5) Against Uricosuric Comparators


Acute Oral Toxicity (LD50) in Rats: Isobromindione vs Benzbromarone vs Probenecid

Isobromindione demonstrates significantly higher acute oral toxicity in rats compared to benzbromarone and probenecid. The rat oral LD50 for isobromindione is 150 mg/kg [1], compared to 248 mg/kg for benzbromarone [2] and 1600 mg/kg for probenecid . This corresponds to a 1.65-fold greater toxicity than benzbromarone and a 10.7-fold greater toxicity than probenecid.

Acute Toxicity Safety Pharmacology Gout

Lipophilicity (logP): Isobromindione vs Benzbromarone

Isobromindione has a predicted logP of 3.69 (ALOGPS) [1], while benzbromarone has a predicted logP of 5.52 (ALOGPS) [2]. This 1.83 log unit difference corresponds to an approximately 68-fold lower octanol-water partition coefficient for isobromindione, indicating substantially lower lipophilicity.

Lipophilicity Physicochemical Properties Drug Design

Aqueous Solubility: Isobromindione vs Benzbromarone

Isobromindione has a predicted water solubility of 0.00722 mg/mL (7.22 mg/L) [1], whereas benzbromarone has a predicted water solubility of 0.0131 mg/mL (13.1 mg/L) [2]. This represents a 1.81-fold lower aqueous solubility for isobromindione relative to its closest structural analog benzbromarone.

Aqueous Solubility Formulation Science Biopharmaceutics

Polypharmacology: Anti-Inflammatory and Anticoagulant Activities of Indandione Uricosurics

In a comparative pharmacological study, indandione derivatives including isobromindione (Uridion, G/18) demonstrated anti-inflammatory, analgesic, and anticoagulant effects in laboratory animals alongside uricosuric activity [1]. These polypharmacological activities are class-specific to the indandione scaffold and have not been reported for the benzofuran derivative benzbromarone or the sulfonamide derivative probenecid.

Polypharmacology Anti-inflammatory Anticoagulant

Clinical Displacement: Replacement of Isobromindione by Benzbromarone

According to clinical pharmaceutical reference sources, isobromindione has been largely replaced by safer uricosuric agents such as benzbromarone for the management of chronic gout and hyperuricemia [1]. This therapeutic displacement reflects a clinically determined superior safety and tolerability profile for benzbromarone, consistent with the quantitative toxicity differences documented above.

Clinical Pharmacology Drug Safety Gout Treatment

Evidence-Backed Application Scenarios for Isobromindione (CAS 1470-35-5) Procurement


Indandione-Mediated Toxicity Profiling in Preclinical Models

Isobromindione, with its 1.65-fold higher acute oral toxicity (LD50 rat 150 mg/kg) relative to benzbromarone (LD50 rat 248 mg/kg), serves as a sensitive model compound for investigating indandione scaffold-dependent toxicity mechanisms [1]. Researchers can exploit the quantitative toxicity differential to establish dose-response relationships and identify toxicophores specific to the indandione class, informing safer uricosuric drug design.

Polypharmacological Research on Uricosuric Agents with Anti-Inflammatory and Anticoagulant Activities

As an indandione derivative with documented anti-inflammatory, analgesic, and anticoagulant effects in addition to uricosuric activity [2], isobromindione provides a unique polypharmacological probe unavailable with benzbromarone or probenecid. This multi-target profile enables mechanistic studies exploring the intersection of urate-lowering, anti-inflammatory, and coagulation pathways in gout and metabolic syndrome models.

Formulation Development for Low-Solubility Uricosuric Compounds

Isobromindione's low aqueous solubility of 7.22 mg/L (0.00722 mg/mL), which is 1.81-fold lower than benzbromarone's 13.1 mg/L [3], makes it a challenging benchmark compound for developing solubility-enhancement technologies—including cyclodextrin complexation, lipid-based nanoformulations, and amorphous solid dispersions—specifically tailored to poorly soluble uricosuric agents.

Physicochemical Comparator for Structure-Property Relationship Studies

The 1.83 log-unit lower lipophilicity of isobromindione (logP 3.69) compared to benzbromarone (logP 5.52) [4] makes this compound pair ideal for studying how lipophilicity modulates renal transporter affinity, plasma protein binding, and tissue distribution within the uricosuric class. Isobromindione's distinct physicochemical profile supports quantitative structure-property relationship (QSPR) investigations critical for rational uricosuric drug design.

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